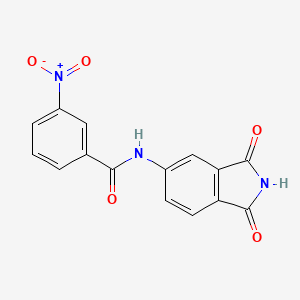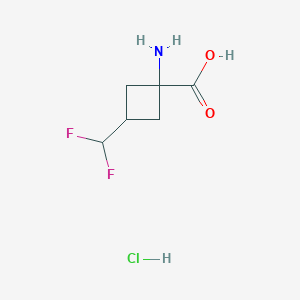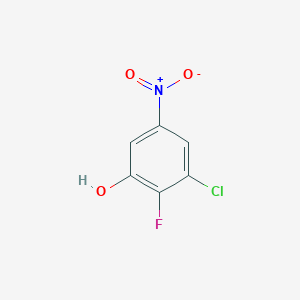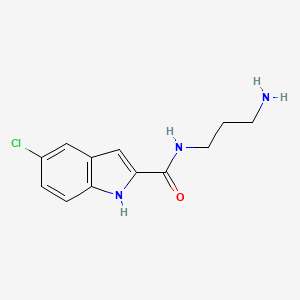![molecular formula C11H14ClF2N B2515507 [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride CAS No. 1417636-66-8](/img/structure/B2515507.png)
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride, also known as JNJ-42153605, is a novel and selective serotonin 2C receptor agonist. It has gained attention in the scientific community due to its potential therapeutic applications in the treatment of obesity, drug addiction, and psychiatric disorders. In
作用機序
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride selectively activates the serotonin 2C receptor, which is primarily expressed in the brain. Activation of this receptor has been shown to reduce food intake, increase energy expenditure, and improve glucose metabolism. It has also been shown to reduce drug-seeking behavior by modulating the activity of the mesolimbic dopamine system. The anxiolytic and antidepressant-like effects of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride are thought to be mediated by its ability to modulate the activity of the prefrontal cortex and amygdala.
Biochemical and Physiological Effects:
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It reduces food intake and body weight by decreasing the activity of the hypothalamus, which is responsible for regulating appetite and energy expenditure. It also improves glucose metabolism by increasing insulin sensitivity and reducing hepatic glucose production. In addition, [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride has been shown to reduce drug-seeking behavior by modulating the activity of the mesolimbic dopamine system. The anxiolytic and antidepressant-like effects of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride are thought to be mediated by its ability to modulate the activity of the prefrontal cortex and amygdala.
実験室実験の利点と制限
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride has a number of advantages and limitations for lab experiments. One advantage is its selectivity for the serotonin 2C receptor, which reduces the potential for off-target effects. However, its selectivity also limits its potential therapeutic applications, as the serotonin 2C receptor is primarily expressed in the brain. Another limitation is its relatively short half-life, which may limit its effectiveness in long-term studies.
将来の方向性
There are a number of future directions for the study of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride. One direction is the development of more selective and potent agonists for the serotonin 2C receptor. This could potentially expand the therapeutic applications of this class of compounds. Another direction is the study of the long-term effects of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride on metabolic and behavioral outcomes. This could provide insight into the potential clinical applications of this compound. Finally, the study of the molecular mechanisms underlying the effects of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride could provide insight into the development of new treatments for obesity, drug addiction, and psychiatric disorders.
合成法
The synthesis of [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride involves the reaction of 2,4-difluorobenzylamine with 2-methylcyclopropanecarboxylic acid, followed by the reduction of the resulting carboxylic acid with lithium aluminum hydride. The final product is obtained by treating the resulting amine with hydrochloric acid.
科学的研究の応用
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of obesity, drug addiction, and psychiatric disorders such as depression and anxiety. In animal models, [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride has been shown to reduce food intake, decrease body weight, and improve glucose metabolism. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride has been shown to have anxiolytic and antidepressant-like effects in animal models.
特性
IUPAC Name |
[1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-7-5-11(7,6-14)9-3-2-8(12)4-10(9)13;/h2-4,7H,5-6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMUCHWOQQMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CN)C2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)
![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)
methylidene}anilinium iodide](/img/structure/B2515446.png)
